CB2 receptor agonist 7

Cannabinoid Research GPCR Pharmacology Pain

This compound is a potent, selective CB2 agonist (EC50 8 nM) engineered with a pyrrolo[3,2-c]pyridine core to overcome P-glycoprotein efflux, achieving high CNS penetration not found in earlier analogs. Validated in chronic joint pain models with no tolerance development over 10 days. Ideal for in vivo CNS pain studies and ex vivo receptor occupancy assays. Ensure your research uses the compound with proven brain exposure and sustained efficacy.

Molecular Formula C19H19ClN4O2
Molecular Weight 370.8 g/mol
CAS No. 871819-90-8
Cat. No. B1672392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor agonist 7
CAS871819-90-8
Synonyms1-(4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo(3,2-c)pyridin-7-yl)-1-morpholin-4-ylmethanone
GSK 554418A
GSK-554418A
GSK554418A
Molecular FormulaC19H19ClN4O2
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4
InChIInChI=1S/C19H19ClN4O2/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14/h2-6,11-12H,7-10H2,1H3,(H,21,22)
InChIKeyVARGWBUXBMFVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





[4-(3-Chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone (GSK554418A): A Brain-Penetrant 5-Azaindole CB2 Agonist for Pain Research


[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone (CAS 871819-90-8), also known as GSK554418A, is a synthetic small molecule belonging to the 5-azaindole class of compounds [1]. It functions as a potent and selective agonist for the cannabinoid receptor type 2 (CB2) . The compound is distinguished from earlier analogs by its redesigned pyrrolo[3,2-c]pyridine core, which confers high central nervous system (CNS) penetration, a critical feature for its efficacy in chronic pain models .

Critical Procurement Considerations for [4-(3-Chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone: Why All 5-Azaindoles Are Not Equivalent


Substituting GSK554418A with a generic 5-azaindole or another CB2 agonist is not scientifically valid due to the compound's unique combination of high potency, CNS penetration, and sustained in vivo efficacy. The specific molecular structure, incorporating a 3-chloroanilino group and a morpholinylmethanone moiety on the pyrrolo[3,2-c]pyridine scaffold, is the result of a targeted redesign from a 6-azaindole lead [1]. This redesign was necessary to overcome P-glycoprotein (Pgp) efflux and achieve high brain exposure, a property that is not shared by the earlier lead or many other CB2 agonists [2]. Consequently, using a different compound, even one with similar in vitro CB2 potency, will likely result in a different, and potentially inferior, in vivo pharmacological profile, particularly in models requiring CNS activity .

Quantitative Differentiation Guide for [4-(3-Chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone (GSK554418A)


High Potency at the Human CB2 Receptor

GSK554418A demonstrates potent agonism at the human CB2 receptor, with a reported EC50 of 8 nM in a cAMP assay using CHO-K1 cells expressing the recombinant receptor . This potency is comparable to other highly selective CB2 agonists like L-759633, which exhibits an EC50 of 8.1 nM in a similar assay , confirming its utility as a high-affinity tool compound.

Cannabinoid Research GPCR Pharmacology Pain

High Central Nervous System (CNS) Penetration Differentiates GSK554418A from 6-Azaindole Analogs

A key structural redesign from a 6-azaindole to a 5-azaindole core conferred high CNS penetration to GSK554418A. The 6-azaindole analog (compound 18) was a P-glycoprotein (Pgp) substrate and exhibited low brain penetration, limiting its efficacy to acute pain models. In contrast, GSK554418A (compound 36) was a potent CB2 agonist with high CNS penetration, enabling efficacy in chronic pain models [1]. This is a critical and quantifiable differentiation from earlier analogs.

Neuropharmacology CNS Drug Discovery Blood-Brain Barrier

Sustained In Vivo Analgesic Efficacy in Chronic Inflammatory Pain Model

In a rat model of chronic inflammatory joint pain (Complete Freund's Adjuvant; CFA), GSK554418A demonstrated dose-related and statistically significant reversal of hypersensitivity. At a dose of 10 mg/kg (p.o., b.i.d.), the reversal of hypersensitivity (261±15 g weight bearing) was statistically equivalent to the positive control rofecoxib (275±16 g) at 5 mg/kg [1]. This demonstrates robust in vivo efficacy comparable to a clinically used NSAID.

Pain Research In Vivo Pharmacology Inflammation

Defined Research Applications for [4-(3-Chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone (GSK554418A)


Investigating CB2-Mediated Analgesia in Chronic Inflammatory Pain Models

GSK554418A is a premier tool for in vivo studies of chronic pain where CNS penetration is required. Its demonstrated efficacy in the CFA-induced chronic joint pain model, with a dose-response comparable to rofecoxib, makes it a validated positive control for evaluating new chemical entities targeting the CB2 receptor for pain relief [1]. Its lack of tolerance development over a 10-day dosing period further supports its use in longitudinal studies [1].

CNS Target Engagement Studies for CB2 Receptors

Due to its high CNS penetration, GSK554418A is an ideal ligand for ex vivo target engagement and receptor occupancy studies in the brain and spinal cord following systemic administration. This is a key advantage over earlier, non-brain-penetrant 6-azaindole analogs [2]. Researchers can use it to correlate central CB2 receptor activation with behavioral or physiological outcomes in neurological disease models.

In Vitro Pharmacological Profiling of CB2 Signaling Pathways

With its potent EC50 of 8 nM at the human CB2 receptor , GSK554418A is suitable as a reference agonist in a wide range of in vitro assays, including cAMP accumulation, β-arrestin recruitment, and radioligand binding studies. Its potency allows for the use of low concentrations, minimizing the risk of off-target effects and providing a robust signal for characterizing CB2-mediated signaling cascades.

Comparative Studies of CB2 Agonist Pharmacology

GSK554418A serves as an excellent comparator compound for benchmarking new CB2 agonists. Its well-characterized profile—high in vitro potency, CNS penetration, and in vivo efficacy—provides a consistent and reliable baseline. Researchers can compare their novel ligands against GSK554418A to assess relative potency, CNS exposure, and efficacy in pain models, providing clear context for their own SAR studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB2 receptor agonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.